tert-Butyl 4-hydroxy-2,6-dimethylbenzoate
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Overview
Description
“tert-Butyl 4-hydroxy-2,6-dimethylbenzoate” is a chemical compound with the molecular formula C13H18O3 . It is used in scientific research and has applications ranging from pharmaceutical synthesis to antioxidant properties.
Synthesis Analysis
The synthesis of “tert-Butyl 4-hydroxy-2,6-dimethylbenzoate” involves reaction conditions with 5%-palladium/activated carbon; hydrogen in methanol at 20; under 760.051 Torr .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-hydroxy-2,6-dimethylbenzoate” contains a total of 34 bonds; 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .Scientific Research Applications
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Scientific Field: Chemical Research
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Scientific Field: Pharmaceutical Synthesis
- Application Summary : This compound has applications ranging from pharmaceutical synthesis.
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Scientific Field: Extractable and Leachable Reference Materials
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Scientific Field: Synthesis
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Scientific Field: Safety Data Sheet Preparation
- Application Summary : This compound’s safety data sheet is prepared for its use in scientific research and development .
- Methods of Application : The safety data sheet provides information about the hazards of the compound and advice on safety precautions .
- Results or Outcomes : The outcome is a comprehensive safety data sheet that can be used to inform safe handling and use of the compound .
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Scientific Field: Reference Standards
- Application Summary : This compound can be used as a reference standard in pharmaceutical testing .
- Methods of Application : As a reference standard, it would be used to calibrate or validate analytical measurement methods .
- Results or Outcomes : The outcomes would be the successful calibration or validation of the analytical method .
properties
IUPAC Name |
tert-butyl 4-hydroxy-2,6-dimethylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7,14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEURLQHZYGMLBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-2,6-dimethylbenzoate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.